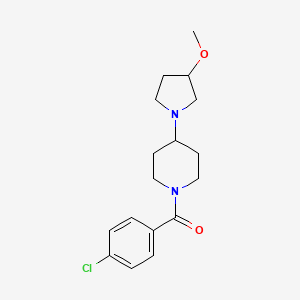
1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds have been found to target protein kinases such as protein kinase b (pkb or akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to inhibit pkb through atp-competitive inhibition . This results in the prevention of phosphorylation of several enzyme or transcription factor substrates, thereby inhibiting cell proliferation and survival .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. The compound’s interaction with PKB could potentially disrupt this pathway, leading to inhibited cell growth and increased cell death .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation and promotion of cell death, given its potential interaction with the PI3K-PKB signaling pathway . This could potentially make it useful as an antitumor agent .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 4-chlorobenzoyl group: This step usually involves the acylation of the piperidine ring with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the 3-methoxypyrrolidin-1-yl group: This can be done through nucleophilic substitution reactions, where the piperidine derivative reacts with 3-methoxypyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorobenzoyl)piperidine: Lacks the 3-methoxypyrrolidin-1-yl group.
4-(3-Methoxypyrrolidin-1-yl)piperidine: Lacks the 4-chlorobenzoyl group.
1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine: Similar structure but with a benzoyl group instead of a 4-chlorobenzoyl group.
Uniqueness
1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of both the 4-chlorobenzoyl and 3-methoxypyrrolidin-1-yl groups, which may confer distinct pharmacological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-22-16-8-11-20(12-16)15-6-9-19(10-7-15)17(21)13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKGBHXUKRGHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2816848.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2816849.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816850.png)
![N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2816851.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2816857.png)

![N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2816861.png)
![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2816867.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)
![N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2816870.png)
